1H-Azirino[2,1-a]isoindole(9CI)
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Overview
Description
1H-Azirino[2,1-a]isoindole(9CI) is a heterocyclic compound that features a fused ring system combining an azirine and an isoindole moiety
Preparation Methods
The synthesis of 1H-Azirino[2,1-a]isoindole(9CI) typically involves cyclization reactions. One common method includes the cyclization of acetylenic compounds under catalytic conditions. For instance, the use of gold catalysts such as Ph3PAuNTf2 can facilitate the cycloisomerization and subsequent [1,5]-hydride migration to form the desired isoindole structure . Another approach involves the use of palladium-catalyzed cyclization of benzylsulfonamides, which undergoes a 5-exo-dig cyclization to yield isoindoles . These methods highlight the versatility and efficiency of transition metal catalysis in the synthesis of complex heterocyclic structures.
Chemical Reactions Analysis
1H-Azirino[2,1-a]isoindole(9CI) undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives, often using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced isoindole derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols can replace hydrogen atoms on the isoindole ring.
Cycloaddition: The compound can participate in Diels-Alder reactions with dienophiles like dimethyl acetylenedicarboxylate (DMAD) to form cycloadducts.
These reactions are typically carried out under mild conditions, making 1H-Azirino[2,1-a]isoindole(9CI) a versatile intermediate in organic synthesis.
Scientific Research Applications
1H-Azirino[2,1-a]isoindole(9CI) has found applications in various fields, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 1H-Azirino[2,1-a]isoindole(9CI) involves its interaction with various molecular targets. The azirine ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological targets. This reactivity is harnessed in medicinal chemistry to design compounds that can selectively inhibit enzymes or modulate receptor activity.
Comparison with Similar Compounds
1H-Azirino[2,1-a]isoindole(9CI) can be compared to other isoindole derivatives such as:
2H-Isoindole: Known for its stability and presence in natural products with pharmacological activity.
Isoindoline: The fully reduced form of isoindole, often used in the synthesis of pharmaceuticals.
Isoindolinone: A partially oxidized form, commonly found in bioactive compounds and used in drug design.
The uniqueness of 1H-Azirino[2,1-a]isoindole(9CI) lies in its fused azirine ring, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
497145-54-7 |
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Molecular Formula |
C9H7N |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1H-azirino[2,1-a]isoindole |
InChI |
InChI=1S/C9H7N/c1-2-4-8-7(3-1)5-10-6-9(8)10/h1-5H,6H2 |
InChI Key |
LPKADGBGLKDOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CC=CC3=CN21 |
Origin of Product |
United States |
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